2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Fluorophenyl Group:
Attachment of Propanoic Acid Moiety: The propanoic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorobenzyl)piperazine: Similar in structure but lacks the propanoic acid moiety.
2-(4-Phenylpiperazin-1-yl)propanoic acid: Similar but without the fluorine substitution on the phenyl ring.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is unique due to the presence of both the 2-fluorophenyl group and the propanoic acid moiety, which may confer distinct chemical and biological properties .
Properties
CAS No. |
2680528-21-4 |
---|---|
Molecular Formula |
C13H18ClFN2O2 |
Molecular Weight |
288.7 |
Purity |
95 |
Origin of Product |
United States |
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